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molecular formula C11H14N2O3 B8310880 7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8310880
M. Wt: 222.24 g/mol
InChI Key: RAUPRBLGLFWZJY-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (750 mg/4.2 mmol) was dissolved in a mixture of dry acetonitrile (3 mL) and trifluoroacetic anhydride (3 mL) and cooled to 0° C. (ice bath). The trifluoroacetyl amide of the benzazepine forms immediately (observed by HPLC). Potassium nitrate (450 mg/4.2 mmol) was added in one portion and the mixture allowed to warm to room temperature. After one hour the reaction was complete (HPLC); 33% sodium hydroxide (1 mL) was added via pipette (exotherm) and the mixture stirred for an additional two hours (to hydrolyze the TFA amide). The resulting mixture was partitioned between water (20 mL) and methylene chloride (20 mL). The aqueous layer was extracted with an additional portion of methylene chloride (20 mL) and the combined organics were dried over magnesium sulfate, filtered and concentrated to afford a 1.7:1 ratio of 7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine and 7-Methoxy-9-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a yellow oil (770 mg/82%). The material was used without further purification. 1H NMR (400 MHz, CDCl3) major isomer: δ 7.66 (s, 1H), 6.82 (s 1H); minor isomer: 7.14 (d, J=8.3 Hz, 1H), 6.76 (d, J=8.3 Hz, 1H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
trifluoroacetyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Potassium nitrate
Quantity
450 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
TFA amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1.FC(F)(F)C([NH-])=O.N1C2C=CC=CC=2C=CC=C1.[N+:32]([O-:35])([O-:34])=[O:33].[K+].[OH-].[Na+]>C(#N)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH3:1][O:2][C:3]1[C:13]([N+:32]([O-:34])=[O:33])=[CH:12][C:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1.[CH3:1][O:2][C:3]1[CH:13]=[C:12]([N+:32]([O-:35])=[O:33])[C:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
COC1=CC2=C(CCNCC2)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
trifluoroacetyl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[NH-])(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=CC2=C1C=CC=C2
Step Four
Name
Potassium nitrate
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
TFA amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for an additional two hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between water (20 mL) and methylene chloride (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with an additional portion of methylene chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(CCNCC2)C=C1[N+](=O)[O-]
Name
Type
product
Smiles
COC1=CC2=C(CCNCC2)C(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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